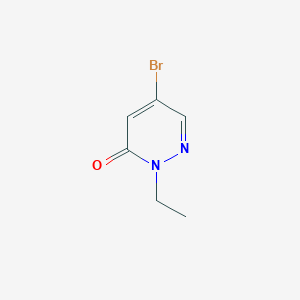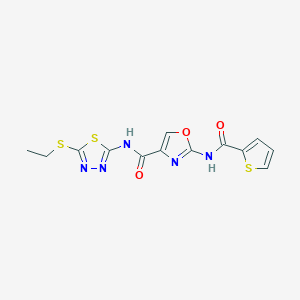
5-Bromo-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethylpyridazin-3(2H)-one, also known as 5-bromo-2-ethylpyridazine or 5-BEPA, is a heterocyclic compound with a wide range of applications in scientific research. It is used in a variety of synthetic routes, as well as for its biochemical and physiological effects.
Scientific Research Applications
5-BEPA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, including pyridine and pyrimidine derivatives. 5-BEPA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, 5-BEPA has been used in the synthesis of a variety of other compounds, including dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 5-BEPA is not fully understood. However, it is believed to act as a mediator in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
5-BEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes. Additionally, 5-BEPA has been shown to have anti-inflammatory and antifungal effects. It has also been shown to have anti-cancer effects, as well as to improve the efficacy of some chemotherapy drugs.
Advantages and Limitations for Lab Experiments
The use of 5-BEPA in lab experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 5-BEPA in laboratory experiments. For example, it can be toxic in large doses, and it can also be difficult to control the concentration of 5-BEPA in a reaction mixture.
Future Directions
There are a number of potential future directions for 5-BEPA research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-BEPA in laboratory experiments.
Synthesis Methods
The synthesis of 5-BEPA is a multi-step process that involves the reaction of pyridazine with bromoethane. The first step involves the reaction of pyridazine with bromoethane in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. This intermediate compound is then reacted with an aqueous base, such as sodium hydroxide, to form the desired 5-BEPA product.
properties
IUPAC Name |
5-bromo-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIJAYXUNIOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)



![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)

